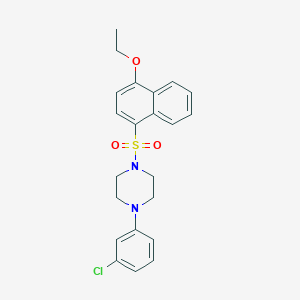

1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 4-ethoxynaphthalen-1-yl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Piperazine Core:

- Starting with piperazine, the core structure is prepared by reacting with 3-chlorophenyl isocyanate under controlled conditions to introduce the 3-chlorophenyl group.

-

Sulfonylation Reaction:

- The intermediate product is then subjected to a sulfonylation reaction with 4-ethoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. This step introduces the 4-ethoxynaphthalen-1-yl sulfonyl group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Medicine: Potential use in the development of pharmaceuticals due to its structural features that may interact with specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine depends on its application:

Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Chemical Reactions: In chemical synthesis, the compound’s reactivity is influenced by the electron-withdrawing effects of the sulfonyl group and the electron-donating effects of the ethoxy group, which can affect the overall reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

1-(3-Chlorophenyl)piperazine: Lacks the sulfonyl and naphthalenyl groups, making it less complex and potentially less versatile in applications.

4-(4-Ethoxynaphthalen-1-yl)sulfonylpiperazine: Similar but lacks the 3-chlorophenyl group, which may affect its biological activity and chemical reactivity.

1-(4-Methoxyphenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine: Substitution of the chlorophenyl group with a methoxyphenyl group can lead to different reactivity and biological properties.

Uniqueness: 1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine is unique due to the combination of the 3-chlorophenyl and 4-ethoxynaphthalen-1-yl sulfonyl groups

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine is a compound that has garnered attention for its potential biological activities. The piperazine moiety is often associated with various pharmacological effects, including antibacterial, antitumor, and enzyme inhibition properties. This article reviews the biological activity of this compound, focusing on available research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C19H22ClN2O2S

- Molecular Weight : 374.91 g/mol

- CAS Number : Not explicitly listed but related compounds can be referenced for context.

Antibacterial Activity

Research indicates that compounds containing piperazine and sulfonamide functionalities exhibit significant antibacterial properties. For instance, studies have shown that similar sulfonyl-piperazine derivatives demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is thought to involve the inhibition of bacterial enzymes, which disrupts critical metabolic pathways.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other tested strains | Weak to Moderate |

Enzyme Inhibition

This compound has shown promise as an inhibitor of several enzymes. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated strong inhibition against urease, which could have implications for treating conditions like kidney stones or peptic ulcers.

| Enzyme | Inhibition Type | IC50 Values (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Strong Inhibitor | 2.14 - 6.28 |

| Urease | Strong Inhibitor | 1.13 - 6.28 |

Antitumor Activity

The potential antitumor activity of this compound is also noteworthy. Various studies on piperazine derivatives have indicated their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The specific pathways involved often include the modulation of cell cycle regulators and pro-apoptotic factors.

Case Studies

- Study on Antibacterial Efficacy : A recent study synthesized several piperazine derivatives, including those with sulfonamide groups, and tested their antibacterial efficacy against multiple strains. The results indicated that some derivatives had IC50 values significantly lower than standard antibiotics, suggesting a potential for development into new antibacterial agents .

- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibitory properties of piperazine-based compounds, revealing that certain derivatives exhibited strong urease inhibition comparable to established drugs used in clinical settings .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Binding : The sulfonamide group likely plays a crucial role in binding to target enzymes, inhibiting their function.

- Membrane Disruption : Antibacterial effects may arise from disrupting bacterial cell membranes or interfering with essential metabolic processes.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Properties

IUPAC Name |

1-(3-chlorophenyl)-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3S/c1-2-28-21-10-11-22(20-9-4-3-8-19(20)21)29(26,27)25-14-12-24(13-15-25)18-7-5-6-17(23)16-18/h3-11,16H,2,12-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIVBXNZOHCOTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.